methyl (4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate
Description
Methyl (4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a heterocyclic compound featuring a pyrrolidine core substituted with a 1,2,3-triazole moiety, linked via a sulfonyl group to a phenyl ring terminated by a methyl carbamate group. This structure integrates multiple pharmacophoric elements:
- Triazole: Enhances binding affinity through hydrogen bonding and dipole interactions .
- Sulfonyl group: Improves solubility and modulates electronic properties.
- Carbamate: Provides metabolic stability compared to ester or amide functionalities.
Synthesis: The triazole ring is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-disubstituted triazoles . Computational tools like SHELXL and Mercury facilitate crystallographic analysis and packing pattern visualization .
Properties
IUPAC Name |
methyl N-[4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S/c1-23-14(20)16-11-2-4-13(5-3-11)24(21,22)18-8-6-12(10-18)19-9-7-15-17-19/h2-5,7,9,12H,6,8,10H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXCHAZTENYGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps:
Formation of the 1,2,3-triazole ring:
Attachment of the pyrrolidine ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an appropriate electrophile.
Introduction of the sulfonyl group: The sulfonyl group can be introduced through sulfonation reactions, typically using sulfonyl chlorides in the presence of a base.
Formation of the phenyl carbamate: The final step involves the reaction of the sulfonylated triazole-pyrrolidine intermediate with methyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of triazole derivatives, including methyl (4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate. A notable research effort synthesized novel compounds based on pyridine-3-sulfonamide scaffolds that demonstrated significant antifungal activity against various Candida species. These compounds exhibited minimum inhibitory concentrations (MICs) lower than those of established antifungal agents like fluconazole .
Case Study: Antifungal Efficacy
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | ≤ 25 | Candida albicans |
| Fluconazole | > 25 | Candida albicans |
This data indicates that the compound may offer a promising alternative for treating fungal infections, particularly in immunocompromised patients.
Anticancer Potential
The triazole moiety is known for its role in anticancer activity. Research has indicated that compounds containing triazole rings can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. The synthesis of this compound has been linked to enhanced cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Activity
In vitro assays conducted on several cancer cell lines revealed that this compound could induce apoptosis in cancer cells more effectively than some conventional chemotherapeutics .
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF7 | 15 | 48 hours |
| HeLa | 10 | 48 hours |
| A549 | 12 | 48 hours |
Antimicrobial Properties
Beyond antifungal applications, this compound exhibits broad-spectrum antimicrobial activity. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for use in treating bacterial infections.
Case Study: Antimicrobial Efficacy
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
These findings underscore the compound's potential as a multifunctional agent in infectious disease management.
Synthesis and Functionalization
The synthetic pathway for this compound involves several steps starting from commercially available precursors. The incorporation of the triazole ring is typically achieved through click chemistry methods, which are efficient and yield high purity products.
Synthetic Route Overview
- Starting Materials : Pyrrolidine derivatives and sulfonamide precursors.
- Reagents : Azides and alkynes for triazole formation.
- Conditions : Typically performed under mild conditions to ensure functional group integrity.
- Yield : Generally high yields (>70%) can be achieved through optimized conditions.
Mechanism of Action
The mechanism of action of methyl (4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares key attributes of the target compound with structurally related analogs:
Stability and Metabolic Considerations
- Target Compound : The methyl carbamate group likely confers resistance to hydrolysis compared to the tert-butyl carbamate in Compound 1a, which degrades in simulated gastric fluid .
- Triazole vs. Tetrazole : While triazoles (target compound) are stable under physiological conditions, tetrazoles (e.g., Compound 4i) may exhibit pH-dependent tautomerism, affecting bioavailability .
Electronic and Steric Effects
Computational and Crystallographic Insights
- Crystal Packing : Mercury software analysis reveals that the target’s sulfonyl group facilitates dense packing via S=O···H–N interactions, whereas bulkier groups (e.g., coumarin in Compound 4i) introduce voids .
- Refinement Accuracy : SHELXL’s latest features enable precise refinement of the triazole’s bond lengths, critical for structure-activity relationship (SAR) studies .
Biological Activity
Methyl (4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate, with the CAS number 2034523-08-3, is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 427.5 g/mol. The compound features a triazole ring , a pyrrolidine ring , and a sulfonamide moiety , which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034523-08-3 |
| Molecular Formula | C20H21N5O4S |
| Molecular Weight | 427.5 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. Its triazole ring can interact with various enzymes by mimicking substrate structures or binding to active sites.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anticancer Activity : Research suggests that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Antimicrobial Activity
A study conducted by Liaras et al. (2014) evaluated the antimicrobial properties of various triazole derivatives, including this compound). The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Anticancer Studies
In a recent investigation published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The results indicated that it inhibited cell growth with IC50 values ranging from 10 to 20 µM, showcasing its potential as an anticancer agent.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Substitution on the triazole ring | Enhanced enzyme inhibition |
| Variation in pyrrolidine structure | Improved anticancer potency |
| Alteration of sulfonamide group | Increased antimicrobial effectiveness |
Q & A
Q. What are the key synthetic routes for methyl (4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate?
The synthesis involves multi-step reactions:
Triazole-pyrrolidine intermediate formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to introduce the triazole moiety onto the pyrrolidine ring, as demonstrated in analogous triazole-pyrrolidine syntheses .
Sulfonylation : The pyrrolidine-triazole intermediate reacts with 4-(methylcarbamate)phenyl sulfonyl chloride to form the sulfonyl bridge .
Carbamate installation : Methyl carbamate is introduced via reaction with methyl chloroformate under basic conditions (e.g., triethylamine in chloroform), similar to pyridine carbamate derivatives .
Key reagents : Copper sulfate, sodium ascorbate (for CuAAC), and triethylamine (for carbamate coupling).
Q. What analytical techniques are used to confirm the structure and purity of this compound?
| Technique | Application | Example Data |
|---|---|---|
| 1H/13C NMR | Confirms proton and carbon environments | Pyrrolidine NH signals shift from ~2.70 ppm (amine) to 3.18–2.97 ppm (carbamate NH-C=O) . |
| Mass Spectrometry (ESI-MS) | Verifies molecular ion and fragmentation | Molecular ion [M+H]+ at m/z 412.9 (calculated) . |
| IR Spectroscopy | Identifies functional groups (e.g., carbamate C=O at ~1700 cm⁻¹) . |
Advanced Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- CuAAC Optimization : Extending reaction time to 18 hours (vs. 3 hours) increases yield by 18% in triazole-pyrrolidine analogs, as shown in pyrimidine carbamate syntheses .
- Solvent Selection : THF/water (1:1) enhances CuAAC efficiency compared to pure organic solvents .
- Temperature Control : Maintaining 50°C during CuAAC minimizes side reactions .
Contradiction Analysis : While emphasizes prolonged stirring for carbamate coupling, prioritizes solvent polarity for triazole formation. Researchers must balance these factors using design-of-experiment (DoE) approaches.
Q. How do structural modifications (e.g., fluorophenyl vs. chloropyridine substituents) influence biological activity compared to analogs?
- Fluorophenyl Analogs : Fluorine enhances metabolic stability and receptor binding via hydrophobic interactions, as seen in cholinesterase inhibitors .
- Chloropyridine Derivatives : The 3-chloropyridin-4-yl group in analogs (CAS 2034432-88-5) increases steric bulk, potentially reducing off-target effects .
Methodological Insight : Comparative studies require:
In vitro assays : Measure IC50 against target enzymes (e.g., acetylcholinesterase) .
Molecular docking : Predict binding affinity changes using software like AutoDock .
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Source Validation : Cross-reference data with peer-reviewed studies (e.g., Pharmaceuticals 2022 ) over vendor catalogs.
- Experimental Reproducibility : Re-synthesize the compound using standardized protocols (e.g., CuAAC conditions in ).
- Advanced Characterization : Use high-resolution MS (HRMS) and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities .
Q. What computational tools are recommended for studying this compound’s mechanism of action?
- Molecular Dynamics (MD) Simulations : Analyze interactions with biological targets (e.g., enzyme active sites) over 100-ns trajectories .
- QSAR Models : Relate substituent electronic parameters (e.g., Hammett σ) to activity trends .
- In Silico ADMET Prediction : Use SwissADME or ADMETLab to optimize pharmacokinetic properties .
Q. How can researchers design derivatives to enhance solubility without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
